1-(1,4-Diazepan-1-yl)propan-2-ol CAS number and physicochemical properties
1-(1,4-Diazepan-1-yl)propan-2-ol CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(1,4-Diazepan-1-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, proposed analytical methodologies, and essential safety considerations. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, synthesis, and analysis of this compound.
Chemical Identity and Physicochemical Properties
1-(1,4-Diazepan-1-yl)propan-2-ol is a substituted diazepane derivative. The core of its structure is a seven-membered diazepine ring, which is N-substituted with a 2-hydroxypropyl group.
CAS Number: 1183063-15-1[1]
Molecular Formula: C₈H₁₈N₂O[1]
Molecular Weight: 158.2 g/mol [1]
A detailed summary of its physicochemical properties is provided in the table below. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of structurally similar compounds due to the limited publicly available experimental data for this specific molecule.
| Property | Value | Source |
| CAS Number | 1183063-15-1 | [1] |
| Molecular Formula | C₈H₁₈N₂O | [1] |
| Molecular Weight | 158.2 g/mol | [1] |
| Purity | Min. 95% | [1] |
| Boiling Point | Estimated: 250-270 °C | Inferred from related aminopropanols |
| Melting Point | Not available | |
| Density | Estimated: 1.05 ± 0.1 g/cm³ | Inferred from related N-substituted diazepanes |
| Solubility | Soluble in water and polar organic solvents | Inferred from structural features |
Synthesis Protocol: A Plausible Route
Underlying Principle: Nucleophilic Ring-Opening of Epoxides
The reaction proceeds via a nucleophilic attack of one of the secondary amine nitrogens of the 1,4-diazepane ring on one of the carbon atoms of the propylene oxide (an epoxide). This reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the protonation of the oxygen atom in the epoxide, making the ring more susceptible to nucleophilic attack. The secondary amine is a good nucleophile, and the strained three-membered ring of the epoxide is readily opened. The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Step-by-Step Experimental Workflow
Materials:
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1,4-Diazepane
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Propylene oxide
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Methanol (anhydrous)
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Glacial acetic acid (catalytic amount)
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Sodium sulfate (anhydrous)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane (1.0 equivalent) in anhydrous methanol.
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Addition of Reactant: To this stirring solution, add propylene oxide (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
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Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude 1-(1,4-Diazepan-1-yl)propan-2-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Caption: Plausible synthetic workflow for 1-(1,4-Diazepan-1-yl)propan-2-ol.
Analytical Methodologies
The characterization and purity assessment of 1-(1,4-Diazepan-1-yl)propan-2-ol can be achieved using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for quantitative analysis and identification.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be appropriate for the analysis of this polar compound.
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and a polar organic solvent like acetonitrile or methanol would likely provide good separation.
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Detection: UV detection at a suitable wavelength (e.g., around 210 nm, where the molecule is expected to have some absorbance) or, for higher sensitivity and specificity, a Mass Spectrometric (MS) detector.
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Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.
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Derivatization: Due to the presence of the polar -OH and -NH groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic peak shape.
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Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) would be suitable.
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Injection: A split/splitless injector is appropriate.
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: A temperature gradient program will be necessary to ensure good separation.
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Detection: A mass spectrometer operating in electron ionization (EI) mode will provide a characteristic fragmentation pattern for structural confirmation.
Caption: Proposed analytical workflows for 1-(1,4-Diazepan-1-yl)propan-2-ol.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(1,4-Diazepan-1-yl)propan-2-ol is not widely available. Therefore, safety precautions should be based on the potential hazards of structurally related N-alkyl diazepanes and aminopropanol derivatives.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
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First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides essential information on 1-(1,4-Diazepan-1-yl)propan-2-ol for researchers and scientists. While there are gaps in the publicly available experimental data for this specific compound, this guide offers a solid foundation for its synthesis, analysis, and safe handling by leveraging knowledge of related chemical structures and reactions. As with any chemical, it is crucial to perform a thorough risk assessment before commencing any experimental work.
